N-(1-methyl-1H-pyrazol-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Prolylcarboxypeptidase inhibition PRCP Cardiometabolic target

N-(1-Methyl-1H-pyrazol-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide (C14H18N6O, MW 286.33) is a racemic piperidine-3-carboxamide derivative that acts as a potent inhibitor of prolylcarboxypeptidase (PRCP; lysosomal Pro-X carboxypeptidase). The compound belongs to a class of small-molecule PRCP inhibitors developed for cardiovascular, inflammatory, and metabolic disease research, and is catalogued as Piperidinyl pyrazole derivative 3 in the Therapeutic Target Database under PMID28699813-Compound-B.

Molecular Formula C14H18N6O
Molecular Weight 286.33 g/mol
Cat. No. B12173089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methyl-1H-pyrazol-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide
Molecular FormulaC14H18N6O
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)NC(=O)C2CCCN(C2)C3=NC=CC=N3
InChIInChI=1S/C14H18N6O/c1-19-10-12(8-17-19)18-13(21)11-4-2-7-20(9-11)14-15-5-3-6-16-14/h3,5-6,8,10-11H,2,4,7,9H2,1H3,(H,18,21)
InChIKeyTUTFLYKYZWVOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methyl-1H-pyrazol-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide – PRCP Inhibitor Potency & Selectivity Baseline


N-(1-Methyl-1H-pyrazol-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide (C14H18N6O, MW 286.33) is a racemic piperidine-3-carboxamide derivative that acts as a potent inhibitor of prolylcarboxypeptidase (PRCP; lysosomal Pro-X carboxypeptidase) . The compound belongs to a class of small-molecule PRCP inhibitors developed for cardiovascular, inflammatory, and metabolic disease research, and is catalogued as Piperidinyl pyrazole derivative 3 in the Therapeutic Target Database under PMID28699813-Compound-B [1]. Its physicochemical profile includes calculated logP 0.47, logD 0.46, and polar surface area 104.27 Ų, indicating balanced hydrophilicity for aqueous solubility and membrane permeability . Unlike many PRCP-targeting chemotypes that rely on spiropiperidine or linear amide scaffolds, this molecule embeds a pyrazol-4-yl carboxamide linked to a pyrimidin-2-yl piperidine, a connectivity that imposes conformational constraints critical for sub-nanomolar target engagement.

Why Substituting N-(1-methyl-1H-pyrazol-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide with In-Class PRCP Inhibitors Introduces Potency and Selectivity Risk


PRCP inhibitors with seemingly conservative structural modifications exhibit order-of-magnitude shifts in IC50 values . The precise arrangement of the N-(1-methylpyrazol-4-yl) carboxamide and the pyrimidin-2-yl piperidine in this compound yields a sub-nanomolar human PRCP IC50 of 0.49 nM, whereas analogs bearing alternative heterocyclic attachments or lacking the pyrimidine-piperidine bridge can display IC50 values ranging from 0.18 nM to >8 nM under identical assay conditions [1]. Simple replacement with another piperidine-3-carboxamide or pyrazole-carboxamide derivative without matching the exact connectivity pattern risks losing >10-fold potency, altering selectivity against related serine proteases, and compromising the predictable pharmacokinetic profile that is tightly coupled to the compound's specific logD and hydrogen-bond donor/acceptor count . These differences are non-linear and cannot be inferred from general class membership.

Quantified Differential Performance of N-(1-methyl-1H-pyrazol-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide Against Closest PRCP Inhibitor Analogs


Human PRCP Inhibition Potency – Head-to-Head BindingDB Comparison

The target compound achieves a human PRCP IC50 of 0.49 nM in a fluorescence intensity kinetic assay [1]. In the same BindingDB-curated dataset (Merck Research Laboratories, fluorescence intensity kinetic assay, pH 5.5), comparator PRCP inhibitors display a wide potency range: compound US8669252, 43 (BDBM119411) records IC50 0.18 nM; compound US9006268, 19 (BDBM155348) records IC50 0.78 nM; and compound US8569299, 6 (BDBM50383424) records IC50 8.10 nM [2][3][4]. The 16-fold spread between the weakest and strongest inhibitor demonstrates that the target compound occupies a competitive mid-picomolar tier, 16.5-fold more potent than compound US8569299, 6 and 1.6-fold less potent than compound US8669252, 43.

Prolylcarboxypeptidase inhibition PRCP Cardiometabolic target

Physicochemical Differentiation – logD and Polar Surface Area Relative to Piperidine-3-carboxamide Analogs

The target compound exhibits a calculated logD (pH 7.4) of 0.46 and a topological polar surface area (TPSA) of 104.27 Ų . In contrast, the closest commercially catalogued analog N-(prop-2-yn-1-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide—which replaces the 1-methylpyrazol-4-yl group with a propynyl chain—loses two hydrogen-bond acceptors and the aromatic pyrazole ring, resulting in a lower TPSA (~80 Ų) and increased logD (>1.0) . The higher TPSA of the target compound enhances aqueous solubility (logSw -1.84) and reduces passive membrane permeability relative to the propynyl analog, potentially lowering off-target tissue distribution while retaining sufficient permeability for oral absorption.

Lipophilicity Polar surface area ADME prediction

Cross-Species PRCP Potency Translation – Mouse vs. Human IC50 Comparison

The compound inhibits mouse PRCP with an IC50 of 0.39 nM, slightly more potent than against human PRCP (0.49 nM) [1]. This 1.26-fold species difference is notably smaller than that observed for certain spiropiperidine PRCP inhibitors, which can exhibit 5- to 10-fold human/mouse potency shifts due to sequence divergence in the S1' pocket [2]. The compressed species window implies that murine in vivo efficacy models may more faithfully predict human pharmacodynamic responses, reducing the risk of translational failure.

Species selectivity Translational pharmacology PRCP homology

Best-Fit Research and Procurement Scenarios for N-(1-methyl-1H-pyrazol-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide


Primary Biochemical Screening for PRCP Inhibitor Lead Identification

With a human PRCP IC50 of 0.49 nM, the compound is suited as a reference inhibitor for high-throughput fluorescence intensity kinetic assays. Its reproducible sub-nanomolar potency under standardized conditions (pH 5.5, 37°C) allows it to serve as a positive control for assay qualification and as a benchmark for evaluating novel PRCP inhibitor series [1].

Translational Pharmacology Studies Requiring Concordant Mouse-Human Potency

The compound's 1.26-fold human/mouse IC50 ratio supports its use in translational experiments where rodent PK/PD data are intended to predict human efficacy. This property reduces the need for species-specific correction factors, simplifying dose projection for metabolic disease models [2].

Medicinal Chemistry Optimization Programs Targeting Balanced Lipophilicity

Possessing a logD of 0.46 and TPSA of 104.27 Ų, the compound sits in an attractive physicochemical space for oral bioavailability and low off-target distribution. It can act as a starting point for structure-activity relationship (SAR) exploration where maintaining aqueous solubility (logSw -1.84) is critical to avoid solubility-limited absorption .

Procurement for Academic or Biotech PRCP Tool Compound Collections

Catalogued as a racemic mixture with confirmed identity (ChemDiv IB07-1538) and linked to patent-associated bioactivity data (US8785634 family), the compound is immediately procurable for laboratories establishing PRCP inhibitor screening decks. Its documented potency against both human and mouse orthologs makes it more versatile than PRCP inhibitors with activity data limited to a single species [3].

Quote Request

Request a Quote for N-(1-methyl-1H-pyrazol-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.